Cas no 5817-22-1 ((2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid)
(2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid Chemical and Physical Properties
Names and Identifiers
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- L-Leucine, 3-hydroxy-(9CI)
- (2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid Hydrochloride Salt
- (2S,3S)-(2S,3R)-2-AMINO-3-HYDROXY-4-METHYLPENTANOIC ACID
- L-threo-hydroxyleucine
- beta-Isopropyl-L-serine
- (2S)-2-amino-3-hydroxy-4-methylpentanoic acid
- L-Leucine, 3-hydroxy-
- beta-Hydroxyleucine
- 5817-22-1
- SCHEMBL200721
- (2S)-2-AMINO-3-HYDROXY-4-METHYL-PENTANOIC ACID
- Leucine, 3-hydroxy-
- ZAYJDMWJYCTABM-ROLXFIACSA-N
- beta-Hydroxy Leucine
- starbld0002339
- (2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid
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- Inchi: 1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5?/m0/s1
- InChI Key: ZAYJDMWJYCTABM-ROLXFIACSA-N
- SMILES: OC([C@@H](C(=O)O)N)C(C)C
Computed Properties
- Exact Mass: 147.09000
- Monoisotopic Mass: 147.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _2
- Topological Polar Surface Area: 83.6A^2
Experimental Properties
- Density: 1.181±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 319°Cat760mmHg
- Flash Point: 146.7°C
- Refractive Index: 1.495
- Solubility: Soluble (425 g/l) (25 º C),
- PSA: 83.55000
- LogP: 0.11550
(2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid Security Information
- Storage Condition:-20°C Freezer, Under Inert Atmosphere
(2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | S295525-50mg |
(2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid |
5817-22-1 | 50mg |
$ 265.00 | 2022-06-02 | ||
| TRC | S295525-100mg |
(2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid |
5817-22-1 | 100mg |
$ 440.00 | 2022-06-02 | ||
| TRC | S295525-250mg |
(2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid |
5817-22-1 | 250mg |
$ 880.00 | 2022-06-02 | ||
| A2B Chem LLC | AG72174-5mg |
beta-hydroxyleucine |
5817-22-1 | 5mg |
$3800.00 | 2024-04-19 | ||
| A2B Chem LLC | AG72174-10mg |
beta-hydroxyleucine |
5817-22-1 | 10mg |
$4425.00 | 2024-04-19 |
(2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on (2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid
Introduction to (2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid (CAS No. 5817-22-1)
(2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid, identified by its CAS number 5817-22-1, is a chiral amino acid that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, with its unique stereochemical configuration, plays a crucial role in various biological processes and has been the subject of extensive research due to its potential applications in drug development and metabolic studies.
The molecular structure of (2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid consists of a five-carbon chain with an amino group at the second carbon, a hydroxyl group at the third carbon, and a methyl group at the fourth carbon. The specific stereochemistry at the second and third positions, denoted as (2S,3S) and (2S,3R) respectively, makes this compound a valuable building block for synthesizing more complex molecules. The presence of both an amino and a hydroxyl group also makes it a versatile intermediate in organic synthesis.
In recent years, there has been growing interest in the pharmacological properties of this compound. Studies have shown that (2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid exhibits potential as a precursor in the synthesis of enantiomerically pure drugs. Enantiopure drugs are preferred in pharmaceuticals because they often have improved efficacy and reduced side effects compared to racemic mixtures. The ability to produce enantiomerically pure compounds from readily available intermediates like this amino acid is highly advantageous for drug developers.
One of the most compelling aspects of (2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid is its role in studying metabolic pathways and enzyme mechanisms. Amino acids are fundamental components of proteins and play essential roles in various biological processes. By understanding how this specific amino acid interacts with enzymes and other biomolecules, researchers can gain insights into metabolic disorders and develop targeted therapies. For instance, studies have explored its potential involvement in the metabolism of lipids and carbohydrates, which are critical for energy production and storage.
The stereochemical configuration of (2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid also makes it a valuable tool for studying stereoselective reactions in enzymatic processes. Enzymes are highly selective catalysts that often require specific stereochemical configurations to function optimally. By investigating how this compound is metabolized by enzymes, researchers can uncover new insights into enzyme mechanisms and develop strategies to enhance the efficiency of enzymatic reactions. This knowledge can be applied to improve biocatalytic processes in pharmaceutical manufacturing.
In addition to its biological significance, (2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid has been explored as a component in synthetic methodologies. Its unique structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis. Researchers have utilized this compound to develop novel synthetic routes for complex molecules, including those with potential pharmaceutical applications. The ability to modify its stereochemistry also opens up possibilities for creating new analogs with tailored properties.
The interest in chiral amino acids like (2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid has been further fueled by advancements in synthetic chemistry techniques. Modern methods such as asymmetric catalysis and biocatalysis have enabled the efficient production of enantiomerically pure compounds on an industrial scale. These techniques have significantly reduced the cost and complexity of producing chiral intermediates like this amino acid, making them more accessible for research and development purposes.
Recent studies have also highlighted the potential therapeutic applications of derivatives of (2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid. For example, researchers have synthesized analogs of this compound that exhibit antimicrobial properties. These derivatives have shown promise in preliminary studies as potential treatments for infections caused by resistant bacteria. The structural features of this amino acid contribute to its ability to interact with biological targets in unique ways, which can be leveraged to develop new classes of antibiotics.
The development of novel drug candidates often involves modifying known pharmacophores to improve their efficacy and safety profiles. (2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid serves as an excellent starting point for such modifications due to its well-characterized stereochemistry and biological activity. By systematically altering its structure while maintaining key functional groups intact، researchers can explore new chemical spaces without losing sight of the original pharmacological target.
The compound's role in metabolic studies extends beyond drug development; it also contributes to our understanding of fundamental biological processes. For instance، research has shown that derivatives of this amino acid can influence lipid metabolism, which is relevant to conditions such as obesity và cardiovascular disease. By studying how these compounds affect metabolic pathways, scientists can identify new therapeutic targets và develop interventions that promote healthier metabolic function.
The versatility của (CAS No 5817 22 1) also makes it useful for educational purposes。 It serves as an excellent example for teaching students about stereochemistry, organic synthesis, và biochemistry concepts。 Its well-documented properties và applications provide a practical context for theoretical knowledge, helping students appreciate the importance của interdisciplinary approaches în scientific research。
In conclusion، (CAS No 5817 22 1) is a multifaceted compound with significant implications across multiple fields。 Its unique stereochemical configuration, coupled with its biological activity، makes it a valuable tool for pharmaceutical research, metabolic studies, và synthetic chemistry。 As advancements continue to be made in understanding its properties và applications، we can expect further breakthroughs that will benefit both scientific knowledge và human health。
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